(4E)-4-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrazolone core, which is often associated with anti-inflammatory and analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazones under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process would include stringent quality control measures to ensure consistency and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification stages.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin.
Uniqueness
(4E)-4-{[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: stands out due to its unique pyrazolone core and specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4E)-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C24H28N2O2/c1-6-10-22-21(24(27)26(25-22)19-11-8-7-9-12-19)15-18-14-20(16(2)3)23(28-5)13-17(18)4/h7-9,11-16H,6,10H2,1-5H3/b21-15+ |
InChI Key |
SBTXNBHQOVASQA-RCCKNPSSSA-N |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OC)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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